

3-Hexanol CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Hexanol

Cat. No.: B165604

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An In-Depth Technical Guide to 3-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hexanol**, a secondary alcohol with applications in various scientific fields. This document details its chemical and physical properties, synthesis and analytical methodologies, and its relevance in metabolic pathways, offering valuable information for professionals in research and development.

Core Data Presentation

Chemical and Physical Properties of 3-Hexanol

A summary of the key quantitative data for **3-Hexanol** is presented below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	623-37-0	[1][2]
Molecular Formula	C6H14O	[2][3]
Molecular Weight	102.17 g/mol	[1]
Appearance	Colorless liquid	[3]
Density	0.819 g/cm ³ at 25 °C	[3]
Boiling Point	134-135 °C	
Melting Point	-57 °C	
Flash Point	45 °C (closed cup)	[1]
Solubility in Water	16 g/L	[3]
Refractive Index	1.401 at 20 °C	

Synthesis of 3-Hexanol: Experimental Protocols

Two common and effective methods for the synthesis of **3-Hexanol** are the Grignard reaction and the hydroboration-oxidation of an alkyne. Detailed methodologies for these synthetic routes are provided below.

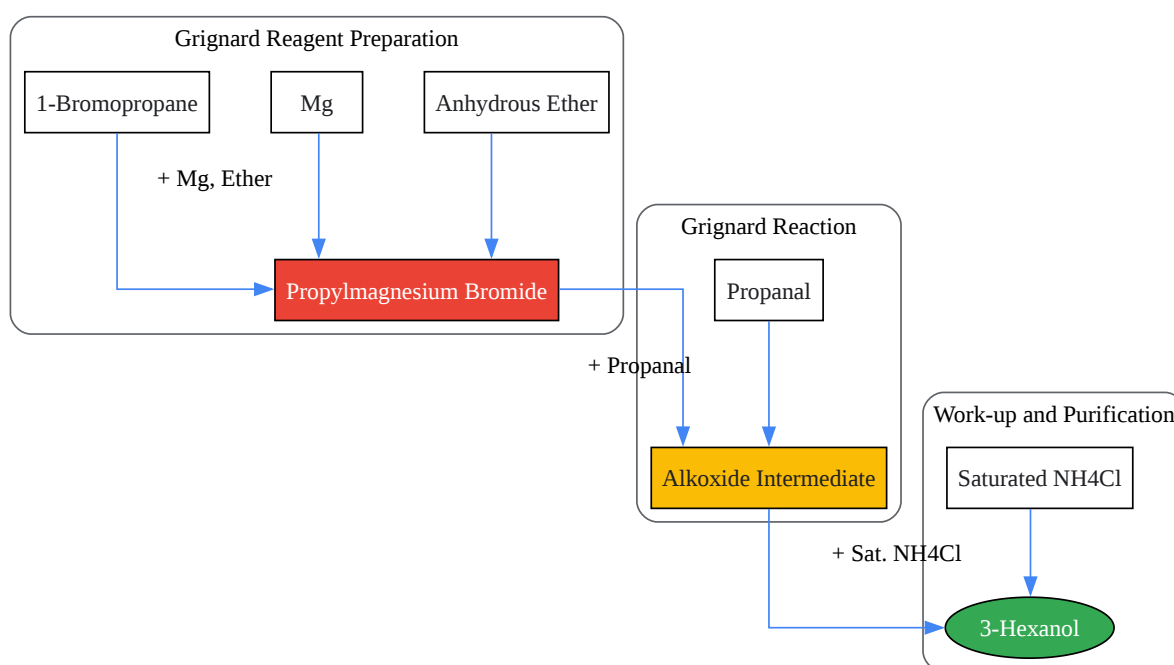
Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with propanal to form **3-Hexanol**. This is a versatile method for creating carbon-carbon bonds.

Experimental Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. To this, add a solution of 1-bromopropane in anhydrous diethyl ether dropwise with stirring. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. The reaction is complete when most of the magnesium has been consumed.

- **Reaction with Propanal:** Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
- **Quenching and Work-up:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **3-Hexanol** can be purified by fractional distillation.



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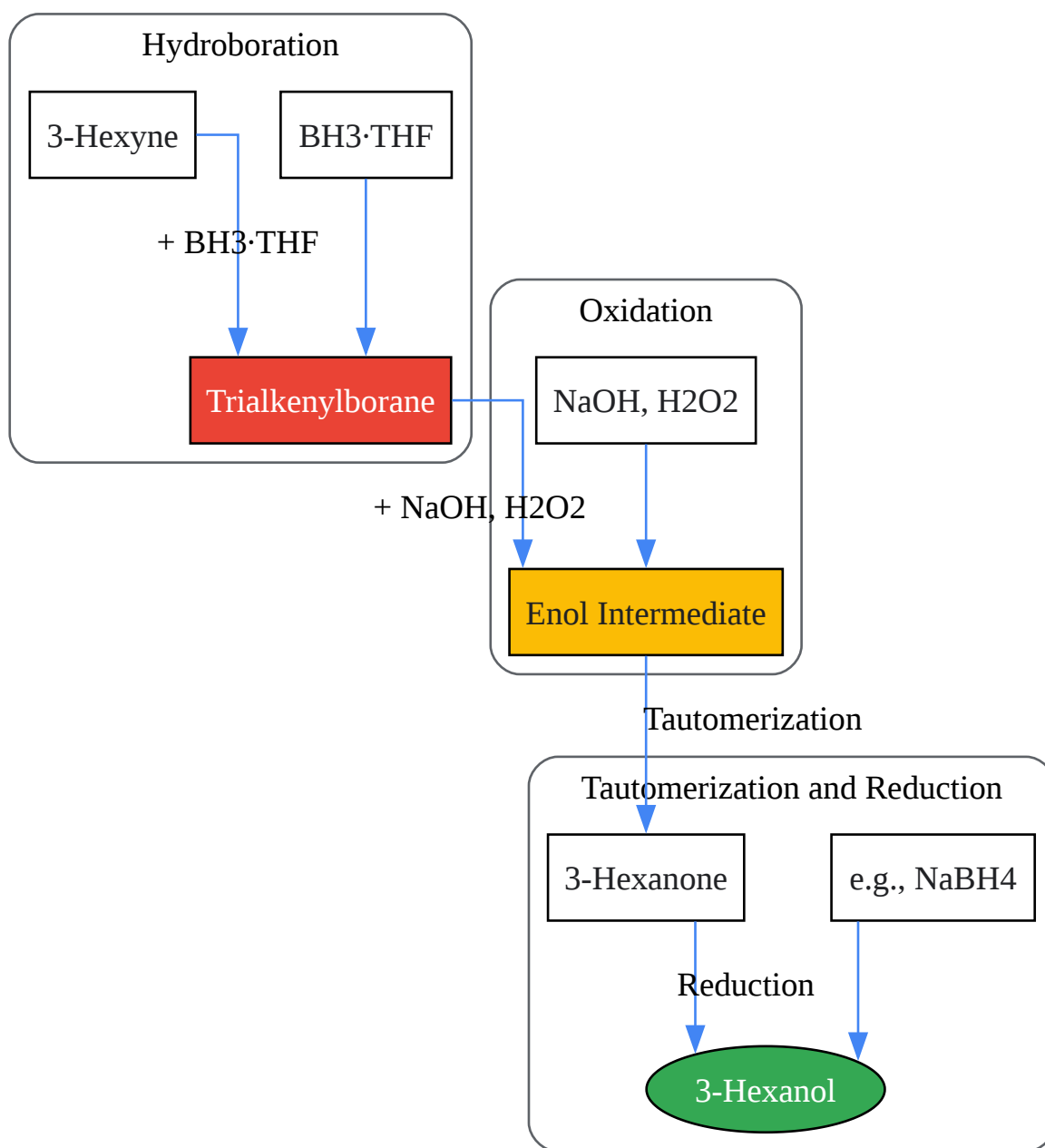
Grignard Synthesis of **3-Hexanol**.

Hydroboration-Oxidation of 3-Hexyne

This two-step procedure allows for the anti-Markovnikov addition of water across a triple bond, yielding an enol that tautomerizes to a ketone, which is then reduced to the alcohol. For the synthesis of **3-Hexanol**, 3-hexyne is used as the starting material.[3]

Experimental Protocol:

- **Hydroboration:** In a dry, three-necked flask under an inert atmosphere, dissolve 3-hexyne in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. To this, add a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- **Oxidation:** Cool the reaction mixture back to 0 °C. Carefully add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 30 °C during the addition of hydrogen peroxide.
- **Work-up and Isolation:** After the addition of the oxidizing agents, stir the mixture at room temperature for an hour. Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting **3-Hexanol** can be purified by distillation.



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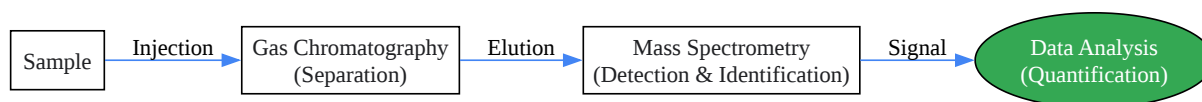
Hydroboration-Oxidation of 3-Hexyne.

Analytical Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **3-Hexanol**.

Experimental Protocol:

- **Sample Preparation:** Prepare a standard solution of **3-Hexanol** in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL. For unknown samples, perform a serial dilution to ensure the concentration falls within the linear range of the instrument. An internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) should be added for accurate quantification.
- **GC-MS Instrumentation and Conditions:**
 - **Gas Chromatograph:** Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polar column like DB-624 or a polar wax column).
 - **Injector Temperature:** 250 °C.
 - **Oven Temperature Program:** Start at 40 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Mass Spectrometer:** Operated in electron ionization (EI) mode at 70 eV.
 - **Scan Range:** m/z 35-300.
- **Data Analysis:** Identify **3-Hexanol** by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of **3-hexanol** will show characteristic fragment ions. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve generated from the standard solutions.



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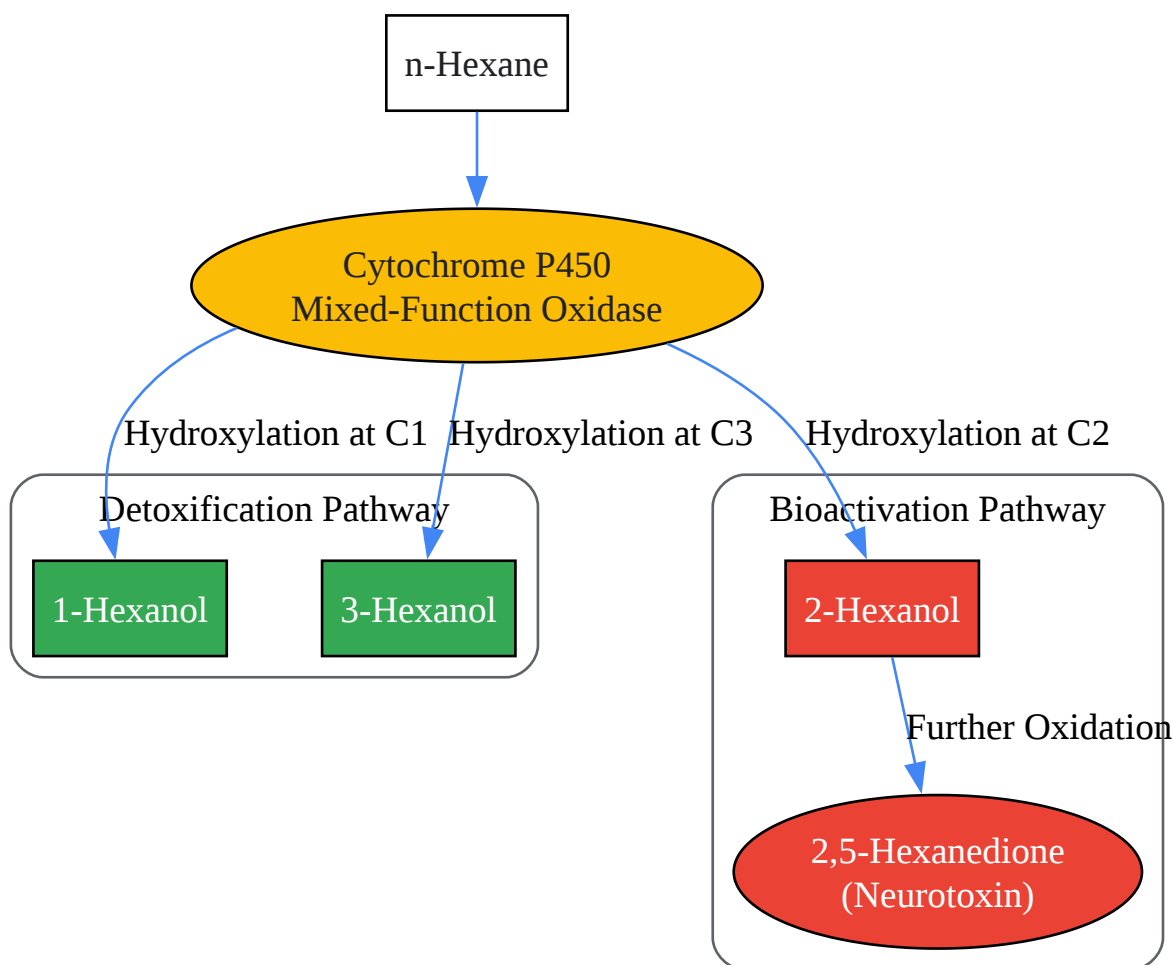
GC-MS Analytical Workflow.

Relevance in Drug Development and Metabolism

While **3-Hexanol** is not a primary therapeutic agent, its metabolic pathway is of interest to drug development professionals, particularly in the context of toxicology and drug metabolism. **3-Hexanol** is a metabolite of n-hexane, a common industrial solvent. Understanding the metabolic fate of such compounds is crucial for assessing their potential toxicity and for the development of safer alternatives.

Metabolic Pathway of n-Hexane

In the liver, n-hexane is metabolized by the cytochrome P450 mixed-function oxidase system. This enzymatic system hydroxylates n-hexane at different positions. Hydroxylation at the 1- and 3-positions leads to the formation of 1-hexanol and **3-hexanol**, respectively, which are considered part of a detoxification pathway. Conversely, hydroxylation at the 2-position initiates a bioactivation pathway that can lead to the formation of the neurotoxin 2,5-hexanedione.



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Metabolic Fate of n-Hexane.

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